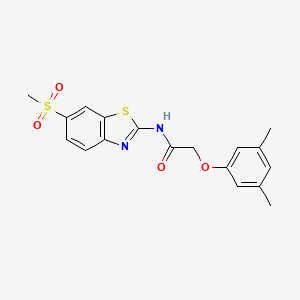
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a chloro substituent, and a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfone Group: The tetrahydrothiophene moiety can be oxidized to the sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide: The carboxamide group can be introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Dechlorinated benzothiophene derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfone group can enhance the compound’s binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-1-benzothiophene-2-carboxamide: Lacks the methoxy group on the benzyl moiety.
3-chloro-N-(tetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide: Lacks the sulfone group.
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxylate: Ester instead of amide.
Uniqueness
The presence of both the sulfone group and the methoxybenzyl moiety in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H20ClNO4S2 |
|---|---|
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4S2/c1-27-16-8-6-14(7-9-16)12-23(15-10-11-29(25,26)13-15)21(24)20-19(22)17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3 |
Clave InChI |
CZCUXYZYVKNCHC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12131618.png)

![2-{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B12131621.png)

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B12131628.png)
![2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12131631.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12131647.png)
![3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12131656.png)
![4-(2-methylpropoxy)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12131658.png)
![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-2-(thiophen-2-yl)vinyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131663.png)

